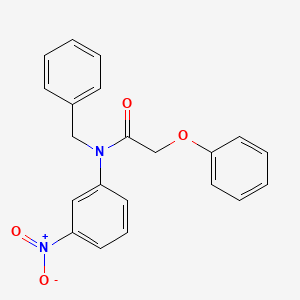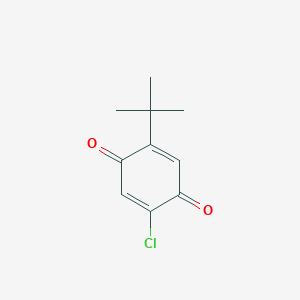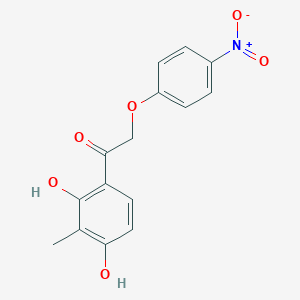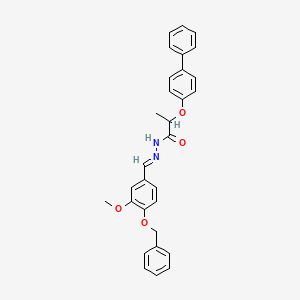
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of a highly fluorinated alkyl chain attached to a naphthylcarbamate group. The extensive fluorination imparts remarkable hydrophobicity and chemical resistance, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate typically involves the reaction of 1-naphthyl isocyanate with 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanol. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the purification of starting materials, precise control of reaction conditions (temperature, pressure, and time), and efficient separation and purification of the final product to ensure high purity and yield.
化学反応の分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The naphthyl group can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products Formed
Substitution: Products include substituted fluorinated compounds.
Hydrolysis: Yields 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanol and 1-naphthylamine.
Oxidation: Can produce naphthoquinones or other oxidized derivatives.
科学的研究の応用
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a surface-modifying agent to impart hydrophobicity and chemical resistance to materials.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including their biocompatibility and potential use in drug delivery.
Medicine: Investigated for its potential use in medical coatings and devices due to its non-stick properties.
Industry: Utilized in the production of specialty coatings, adhesives, and lubricants that require high chemical and thermal stability.
作用機序
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate is primarily based on its fluorinated structure, which imparts unique physical and chemical properties:
Hydrophobicity: The extensive fluorination creates a highly hydrophobic surface, reducing interactions with water and other polar substances.
Chemical Resistance: The strong carbon-fluorine bonds provide resistance to chemical degradation and oxidation.
Molecular Targets and Pathways: In biological systems, the compound’s interactions are largely non-specific due to its inert nature, but it can affect cell membrane properties and protein interactions.
類似化合物との比較
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound used for similar applications in coatings and surface treatments.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol: Known for its use in self-assembled monolayers and surface modifications.
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Utilized in the synthesis of fluorinated polymers and materials.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate stands out due to its specific combination of a highly fluorinated alkyl chain with a naphthylcarbamate group, providing a unique balance of hydrophobicity, chemical resistance, and potential biological applications.
特性
分子式 |
C21H12F17NO2 |
|---|---|
分子量 |
633.3 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C21H12F17NO2/c22-14(23,8-9-41-13(40)39-12-7-3-5-10-4-1-2-6-11(10)12)15(24,25)16(26,27)17(28,29)18(30,31)19(32,33)20(34,35)21(36,37)38/h1-7H,8-9H2,(H,39,40) |
InChIキー |
POBJJNLGHQDYKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Nitrophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15080913.png)

![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)

![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-3-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15080958.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B15080960.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)



![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)
![Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15080990.png)
